Iso-cuparenal

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

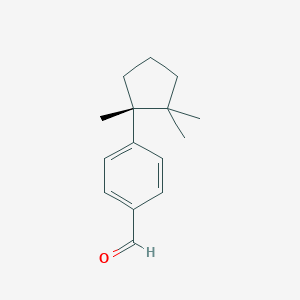

Iso-cuparenal is an organic compound with the molecular formula C15H20O It is also known by its alternative name, Cuparenal This compound features a benzaldehyde moiety attached to a cyclopentyl ring substituted with three methyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Iso-cuparenal typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of the cyclopentyl ring, which is then functionalized with methyl groups.

Formation of the Benzaldehyde Moiety: The benzaldehyde group is introduced through a Friedel-Crafts acylation reaction, where benzene reacts with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Coupling Reaction: The cyclopentyl ring and the benzaldehyde moiety are then coupled together using a suitable coupling reagent under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The key steps include:

Raw Material Sourcing: High-purity starting materials are sourced to ensure the quality of the final product.

Reaction Optimization: Reaction conditions such as temperature, pressure, and catalyst concentration are optimized to maximize yield and minimize by-products.

Purification: The crude product is purified using techniques such as distillation, crystallization, or chromatography to obtain the desired compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

Iso-cuparenal undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The benzaldehyde moiety can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, halogens (Cl2, Br2) for halogenation

Major Products Formed

Oxidation: 4-[(1R)-1,2,2-Trimethylcyclopentyl]benzoic acid

Reduction: 4-[(1R)-1,2,2-Trimethylcyclopentyl]benzyl alcohol

Substitution: Various substituted derivatives depending on the substituent introduced

Wissenschaftliche Forschungsanwendungen

Iso-cuparenal has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a lead compound in drug discovery, particularly for its effects on specific molecular targets.

Industry: It is used in the production of fragrances and flavors due to its aromatic properties. Additionally, it serves as a precursor in the synthesis of various industrial chemicals.

Wirkmechanismus

The mechanism of action of Iso-cuparenal involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. This interaction can modulate various biochemical pathways, leading to the observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Benzaldehyde: The parent compound with a simpler structure, lacking the cyclopentyl ring.

4-Methylbenzaldehyde: Similar structure but with a single methyl group on the benzene ring.

4-Chlorobenzaldehyde: Similar structure but with a chlorine substituent on the benzene ring.

Uniqueness

Iso-cuparenal is unique due to the presence of the cyclopentyl ring with three methyl groups, which imparts distinct steric and electronic properties

Biologische Aktivität

Iso-cuparenal is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

This compound is a sesquiterpene compound derived from various plant sources. Its molecular formula is C15H24O, and it features a unique structure that contributes to its biological properties. The compound's structure allows it to interact with various biological targets, making it a subject of interest in drug discovery.

Biological Activities

This compound exhibits several notable biological activities:

- Antimicrobial Activity : Research has shown that this compound possesses significant antimicrobial properties. It has been tested against various bacterial strains and demonstrated effectiveness in inhibiting growth.

- Anti-inflammatory Effects : Studies indicate that this compound may exert anti-inflammatory effects, potentially useful in treating conditions characterized by excessive inflammation.

- Antioxidant Properties : The compound has been reported to have antioxidant activity, which can help mitigate oxidative stress in cells.

Table 1: Summary of Biological Activities of this compound

| Biological Activity | Effectiveness | Reference |

|---|---|---|

| Antimicrobial | Significant | |

| Anti-inflammatory | Moderate | |

| Antioxidant | High |

The mechanisms through which this compound exerts its biological effects are still being studied. Preliminary findings suggest that it may interact with specific receptors or enzymes involved in inflammatory pathways. For example, its antimicrobial activity may be linked to the disruption of bacterial cell membranes or inhibition of metabolic pathways essential for bacterial survival.

Case Studies

Several case studies have highlighted the potential applications of this compound in clinical settings:

- Antimicrobial Efficacy Study : A study conducted on the efficacy of this compound against multi-drug resistant bacteria found that it significantly inhibited the growth of Staphylococcus aureus and Escherichia coli. This study suggests its potential as a natural antimicrobial agent in treating infections caused by resistant strains.

- Anti-inflammatory Research : Another study examined the anti-inflammatory effects of this compound in a mouse model of arthritis. The results indicated a reduction in inflammatory markers and joint swelling, supporting its use as an anti-inflammatory therapeutic agent.

- Antioxidant Activity Assessment : A recent investigation into the antioxidant properties of this compound revealed its ability to scavenge free radicals effectively, indicating its potential role in preventing oxidative stress-related diseases.

Eigenschaften

IUPAC Name |

4-[(1R)-1,2,2-trimethylcyclopentyl]benzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O/c1-14(2)9-4-10-15(14,3)13-7-5-12(11-16)6-8-13/h5-8,11H,4,9-10H2,1-3H3/t15-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJYANGWERYBSJY-HNNXBMFYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC1(C)C2=CC=C(C=C2)C=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1(CCCC1(C)C)C2=CC=C(C=C2)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.